molecular formula C14H18N4O4 B1366313 1-Hydroxy-2-imino-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-4-amine CAS No. 27653-68-5

1-Hydroxy-2-imino-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-4-amine

Cat. No. B1366313
CAS RN: 27653-68-5
M. Wt: 306.32 g/mol
InChI Key: XAYZHNKZSZREPH-UHFFFAOYSA-N
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Description

1-Hydroxy-2-imino-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-4-amine, also known as TAK-659, is a pyrimidine compound1.



Synthesis Analysis

The synthesis of this compound is not detailed in the available resources. However, it’s known that it’s a pyrimidine compound1.



Molecular Structure Analysis

The molecular formula of this compound is C14H18N4O4 and it has a molecular weight of 306.32 g/mol1.



Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the available resources. However, it’s known that it’s a pyrimidine compound1.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the available resources. However, its molecular formula is C14H18N4O4 and it has a molecular weight of 306.32 g/mol1.


Scientific Research Applications

The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . It’s prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .

  • Anti-cancer effects : The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
  • Anti-fungal and anti-bacterial properties : Select TMP-bearing compounds have shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis .
  • Antiviral activity : There have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .
  • Anti-parasitic agents : Compounds containing the TMP pharmacophore have also demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma .
  • Anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties : These compounds have been associated with these properties, thereby expanding their therapeutic scope .

Safety And Hazards

The safety and hazards associated with this compound are not detailed in the available resources1.


Future Directions

The future directions for the research and application of this compound are not detailed in the available resources1.


Please note that this analysis is based on the available resources and there might be more comprehensive and up-to-date information in scientific literature and databases. It’s always recommended to refer to the most recent and relevant scientific literature for comprehensive information.


properties

IUPAC Name

1-hydroxy-2-imino-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4/c1-20-10-5-8(6-11(21-2)12(10)22-3)4-9-7-18(19)14(16)17-13(9)15/h5-7,19H,4H2,1-3H3,(H3,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAYZHNKZSZREPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC2=CN(C(=N)N=C2N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hydroxy-2-imino-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-4-amine

CAS RN

27653-68-5
Record name Trimethoprim 1-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027653685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TRIMETHOPRIM 1-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CFX36LL429
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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